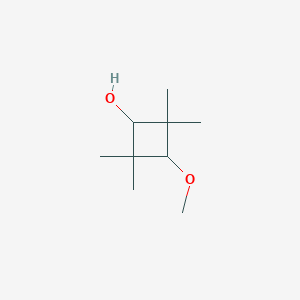

Coc1C(C)(C)C(O)C1(C)C

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

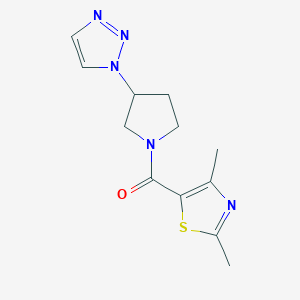

Coc1C(C)(C)C(O)C1(C)C, also known as norcoclaurine or N-coumaroyl dopamine, is a naturally occurring alkaloid found in many plants, including the leaves of the Corydalis yanhusuo plant. It has been the focus of scientific research due to its potential therapeutic properties.

Aplicaciones Científicas De Investigación

Photocatalytic Transformations

Photocatalysis involves the acceleration of a photoreaction in the presence of a catalyst. In the context of C1 molecules like CO, CO2, CH4, CH3OH, and HCHO, photocatalytic processes can facilitate the transformation into value-added multi-carbon (C2+) compounds . These transformations are crucial for the chemical industry and energy production, as they allow for the creation of ethylene, propylene, ethanol, and ethylene glycol from simple carbon sources under mild and environmentally benign conditions.

Electrocatalytic Conversions

Electrocatalysis can enable the activation and controllable C–C coupling of C1 molecules. The compound could potentially be used in electrocatalytic systems to convert major C1 molecules into C2+ compounds . This is particularly significant for renewable energy applications where the conversion of CO2 to fuels and chemicals is a promising approach for carbon recycling, offering sustainable environmental and economic benefits.

C–C Coupling Reactions

C–C coupling reactions are fundamental to organic synthesis, allowing the formation of complex molecules from simpler ones. The subject compound could be involved in catalyzing these reactions, especially in the formation of C2+ compounds from C1 feedstocks. This application is vital for synthesizing pharmaceuticals, agrochemicals, and polymers .

CO2 Reduction Reactions

The reduction of CO2 into more valuable chemicals and fuels is a key area of research in addressing climate change. The compound could serve as a catalyst or part of a catalyst system in electrochemical CO2 reduction reactions (CO2RR), converting CO2 into C2+ fuels or chemicals powered by renewable electricity .

Propiedades

IUPAC Name |

3-methoxy-2,2,4,4-tetramethylcyclobutan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18O2/c1-8(2)6(10)9(3,4)7(8)11-5/h6-7,10H,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWGLREVJRBTNBB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(C1OC)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2876868.png)

![5-((3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2876870.png)

![(Z)-methyl 2-(acetylimino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2876874.png)

![N-(4-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2876876.png)

![Racemic-(4R,5R)-Tert-Butyl 4-Phenyl-2,7-Diazaspiro[4.4]Nonane-2-Carboxylate](/img/structure/B2876883.png)

![3-Bromo-2-(4-chlorophenyl)-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one](/img/structure/B2876886.png)